(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which is often incorporated into molecules to enhance their biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 7-methoxy-2H-chromene-3-carboxylic acid with 4-(trifluoromethyl)aniline in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-hydroxy-2H-chromene-3-carboxamide derivatives.
Reduction: Formation of 2-amino-2H-chromene-3-carboxamide derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. The chromene core can interact with nucleic acids and proteins, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-2-[(4-Methoxyphenyl)imino]-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group and the specific positioning of the trifluoromethyl group contribute to its enhanced stability and reactivity compared to similar compounds.
Biological Activity
(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound characterized by its chromene core and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Description |
---|---|
IUPAC Name | N-acetyl-7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Molecular Formula | C20H15F3N2O4 |
CAS Number | 313954-10-8 |
Molecular Weight | 404.34 g/mol |
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The mechanism of action involves the interaction of the compound with specific enzymes and receptors, primarily through:
- Hydrogen Bonding : The functional groups in the molecule facilitate hydrogen bonding with target proteins.
- Halogen Bonding : The trifluoromethyl group can form halogen bonds, enhancing binding affinity to enzymes.
- Inhibition of Enzymes : The compound has shown potential in inhibiting various enzymes linked to cancer and inflammatory pathways.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Mechanistic Studies : Molecular docking studies suggest that the compound binds to key sites on enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced activity of these pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed:
- Inhibition of COX Enzymes : The compound effectively inhibited COX-2 and LOX pathways, which are crucial in mediating inflammatory responses.
- Reduction of Pro-inflammatory Cytokines : Treatment with the compound resulted in decreased levels of cytokines like TNF-alpha and IL-6 in cell culture models.
Antimicrobial Activity
Emerging studies have pointed towards the antimicrobial potential of this compound:
- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Cytotoxicity Against Cancer Cells : A study published in Pharmaceutical Research evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition compared to control groups.
Cell Line IC50 (µM) MCF-7 15.4 HeLa 22.1 A549 18.3 - Anti-inflammatory Effects : A recent investigation assessed the anti-inflammatory effects using LPS-stimulated macrophages, showing a marked decrease in inflammatory markers post-treatment.
Properties
IUPAC Name |
N-acetyl-7-methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)16-9-12-3-8-15(28-2)10-17(12)29-19(16)25-14-6-4-13(5-7-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXEGRBLNXGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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